6-methoxy-2-methyl-1H-quinazolin-4-one
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Overview
Description
6-methoxy-2-methyl-1H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2-methyl-1H-quinazolin-4-one typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes refluxing anthranilic acid with acetic anhydride in acetic acid to form the intermediate 2-methyl-4H-benzo[d][1,3]oxazin-4-one, which is then further reacted to yield the desired quinazolinone .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-2-methyl-1H-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s biological activity.
Reduction: This reaction can modify the quinazolinone ring, potentially altering its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures and solvents to ensure the reactions proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a wide range of functionalized quinazolinones .
Scientific Research Applications
6-methoxy-2-methyl-1H-quinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Medicine: It has shown promise in preclinical studies for its potential to treat various diseases, including cancer and bacterial infections.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-methoxy-2-methyl-1H-quinazolin-4-one involves its interaction with specific molecular targets. It can inhibit enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects. For example, some quinazolinone derivatives are known to inhibit tyrosine kinases, which play a crucial role in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-4H-benzo[d][1,3]oxazin-4-one
- 4-hydroxy-2-quinolone
- 6,7-dihydroxy-4-quinazolinone
Uniqueness
6-methoxy-2-methyl-1H-quinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazolinone derivatives. Its methoxy and methyl groups contribute to its unique pharmacological profile, making it a valuable compound for further research and development .
Properties
IUPAC Name |
6-methoxy-2-methyl-1H-quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-11-9-4-3-7(14-2)5-8(9)10(13)12-6/h3-5H,1-2H3,(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGHWTUPCJOYMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=O)C2=C(N1)C=CC(=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=O)C2=C(N1)C=CC(=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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